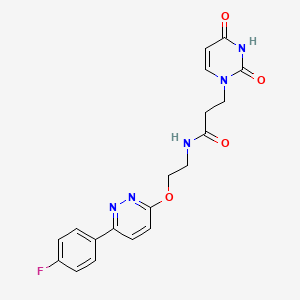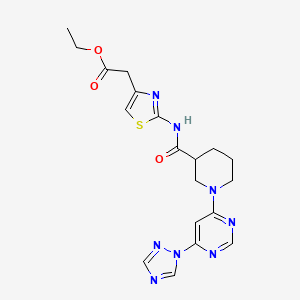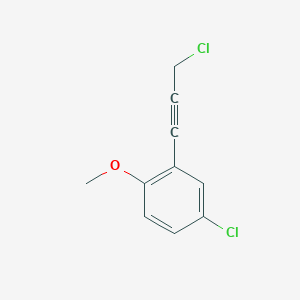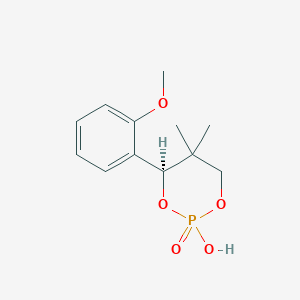
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide is a complex organic compound that combines elements of both pyrimidine and pyridazine chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide typically involves multiple steps. Starting materials often include 2,4-dioxo-3,4-dihydropyrimidine and 6-(4-fluorophenyl)pyridazine, which are reacted under controlled conditions to form the desired product. Typical reaction conditions might include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using batch or continuous flow reactors to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrimidine ring, forming various oxidation products.
Reduction: : Reductive reactions might target the pyridazine moiety, especially under hydrogenation conditions.
Substitution: : Electrophilic substitution can occur at multiple positions in both the pyrimidine and pyridazine rings.
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas over a palladium or platinum catalyst.
Substitution: : Alkylating agents or halogens in the presence of a base like sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions but can include hydroxylated derivatives, reduced pyridazines, and various substituted pyrimidine and pyridazine compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide is used as a building block in the synthesis of more complex molecules, especially those with potential pharmaceutical applications.
Biology: In biology, this compound is studied for its potential as a biochemical probe, aiding in the investigation of cellular processes and enzyme functions.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It may act as an inhibitor for specific enzymes or receptors, thereby influencing disease pathways.
Industry: Industrially, the compound can be utilized in the production of advanced materials, possibly serving as a precursor for polymers with specialized properties.
Mechanism of Action
Molecular Targets: The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The precise binding sites and interaction mechanisms depend on the functional groups and overall structure of the compound.
Pathways Involved: The pathways involved can include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The presence of the fluorophenyl and pyridazine moieties suggests potential interactions with aromatic and nitrogen-containing biological targets.
Comparison with Similar Compounds
Similar Compounds:
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives: : Share a common pyrimidine core but may lack the additional functional groups.
6-(4-fluorophenyl)pyridazine derivatives: : Similar aromatic properties but with variations in substitution patterns.
Uniqueness: The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide lies in its combination of both pyrimidine and pyridazine moieties, along with the presence of a fluorophenyl group
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(24-23-15)29-12-9-21-16(26)7-10-25-11-8-17(27)22-19(25)28/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEORPYACQNZBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2851014.png)
![4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2851015.png)
![N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2851017.png)
![5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2851018.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2851024.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)

